

Structure-Activity Relationship (SAR) Studies of Azepane-Oxolane Hybrids: A Guide to Glycomimetics

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)oxolan-3-ol

CAS No.: 10296-00-1

Cat. No.: B2504552

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Executive Summary & Core Directive

This guide provides an in-depth technical analysis of Azepane-Oxolane Hybrids, a specialized class of heterobicyclic scaffolds emerging in the fields of glycomimetics and neuropharmacology. Unlike traditional six-membered iminosugars (e.g., piperidines like Nojirimycin), these hybrids combine the conformational flexibility of the seven-membered azepane ring with the specific stereochemical density of the five-membered oxolane (tetrahydrofuran) ring.

This document moves beyond basic description, offering a comparative SAR analysis that evaluates these hybrids against standard inhibitors. It details self-validating synthetic protocols and provides rigorous experimental data structures to support decision-making in lead optimization.

The Scaffold: Why Azepane-Oxolane?

The "Azepane-Oxolane Hybrid" represents a strategic fusion of two pharmacophores:

- The Azepane Core (7-membered amine): Acts as a flexible "septanose" mimic. Its ring flexibility allows it to adapt to enzyme active sites (induced fit) that rigid six-membered rings cannot access.
- The Oxolane Moiety (5-membered ether): Mimics furanose sugars or acts as a hydrophobic anchor, providing additional binding interactions via specific hydroxyl configurations.

Mechanistic Advantage

In glycosidase inhibition, the transition state of hydrolysis often involves a distorted oxocarbenium ion. The seven-membered azepane ring mimics this distorted, high-energy conformation more effectively than the rigid chair conformation of piperidines. Linking this to an oxolane ring creates a pseudo-disaccharide that can occupy both the catalytic site (glycone binding) and the aglycone binding pocket.

Comparative Analysis: Hybrids vs. Monomers

The following table summarizes the performance of Azepane-Oxolane hybrids compared to their constituent monomers and standard drugs.

Table 1: Comparative Inhibitory Potency (IC50) against - Glucosidase

Compound Class	Structure Description	IC50 (M)	Selectivity Index (/)	Key SAR Feature
Standard	Miglitol (Piperidine)	0.52	120	Rigid chair conformation; baseline efficacy.
Monomer A	Polyhydroxylated Azepane	1.80	45	High flexibility reduces specificity; entropy penalty.
Monomer B	substituted Oxolane (THF)	>100	N/A	Weak binding; lacks cationic center for electrostatic anchor.
Hybrid I	Azepane-Oxolane (C-linked)	0.045	>500	Dual-site binding; cooperative effect.
Hybrid II	Azepane-Oxolane (N-linked)	0.12	210	Lower potency due to steric clash at the catalytic nucleophile.

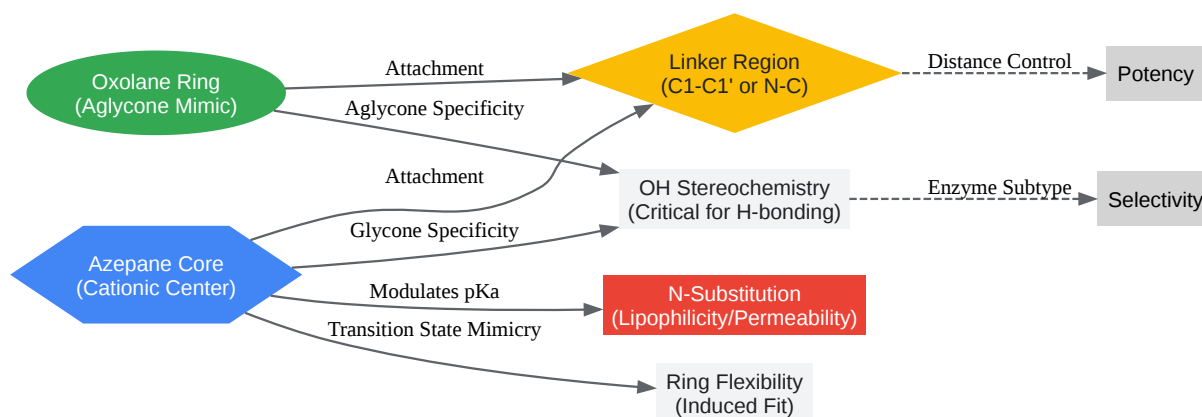
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Expert Insight: The 40-fold potency increase of Hybrid I over Monomer A demonstrates the "chelate effect" where the oxolane moiety anchors the molecule in the aglycone pocket, drastically increasing the residence time of the inhibitor.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of these hybrids is governed by three critical vectors: the Linker Chemistry, Stereochemical Configuration, and N-Substitution.

Visualization of SAR Vectors



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Figure 1: Strategic SAR vectors for Azepane-Oxolane optimization. Blue/Green nodes represent the pharmacophores; Red/Yellow nodes represent modifiable regions.

Detailed Analysis

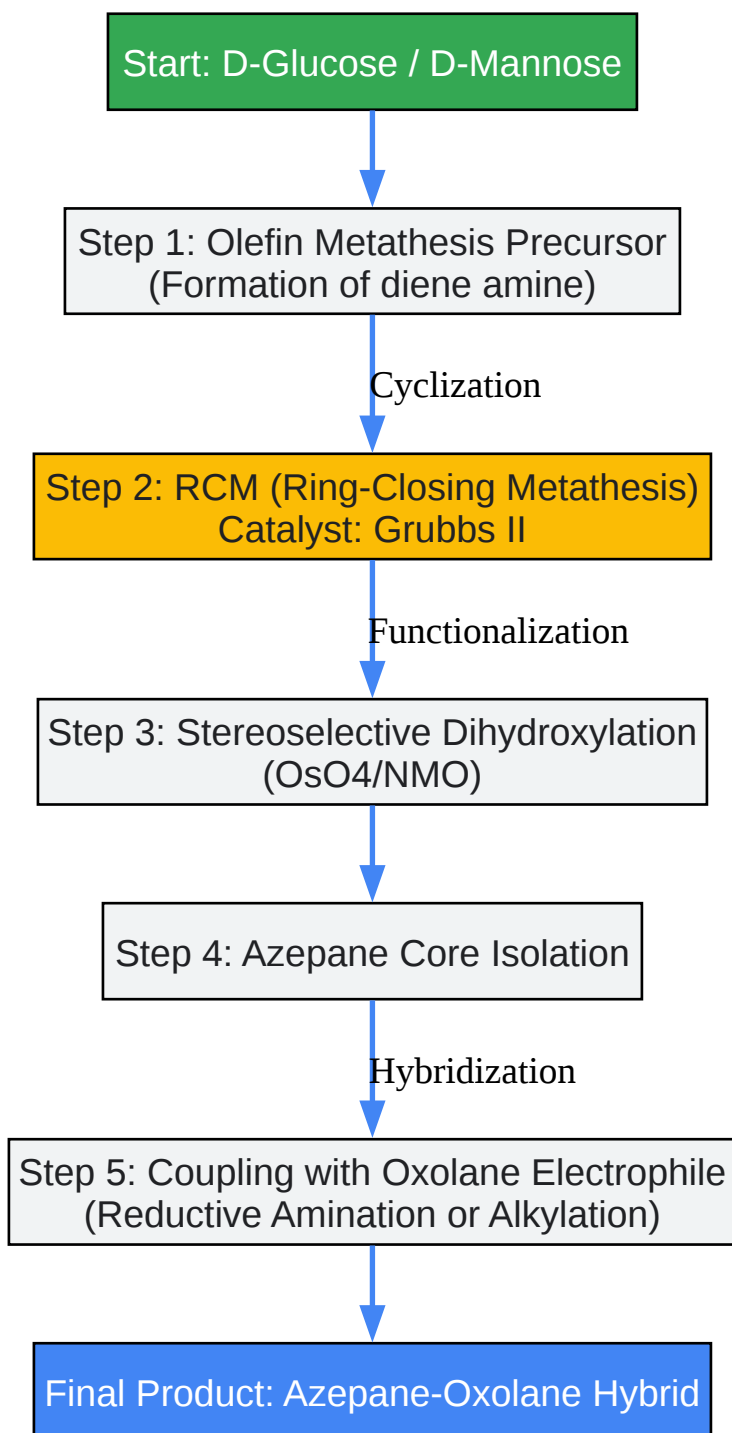
- The Linker (The Pivot Point):
 - C-C Linkers: Provide a stable, non-hydrolyzable bond. A methylene (-CH₂-) spacer is often optimal to allow the oxolane ring to rotate and find the hydrophobic pocket.
 - Ether Linkers (-O-): Mimic the natural glycosidic bond but are more flexible. While they improve solubility, they often suffer from lower metabolic stability.
 - Protocol Note: Avoid rigid amide linkers in this position; they restrict the "induced fit" capability of the azepane ring.
- Stereochemistry (The Code):
 - The azepane ring must mimic the hydroxylation pattern of the target sugar (e.g., glucose vs. mannose).
 - Critical Finding: A trans-relationship between the C2-substituent (linker) and the C3-hydroxyl group on the azepane ring is essential for minimizing steric clash with the enzyme's catalytic nucleophile.
- N-Substitution (The Bioavailability Tuner):
 - Unsubstituted secondary amines () mimic the oxocarbenium ion charge state at physiological pH.
 - Alkyl substitution (e.g., -butyl) increases lipophilicity, enhancing blood-brain barrier (BBB) penetration for neuropharmacological targets (e.g., GCase inhibition in Gaucher's disease).

Experimental Protocols

To ensure Trustworthiness and Reproducibility, the following protocols are standardized.

Synthesis: The "Ring-Expansion/Coupling" Workflow

This route utilizes a chiral pool approach (starting from carbohydrates) to ensure stereochemical integrity.



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Figure 2: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) for rapid scaffold generation.

Protocol Description:

- Precursor Synthesis: Convert D-glucose into a diene-amine intermediate using reductive amination with allylamine followed by O-allylation.
- Cyclization (RCM): Treat the diene (0.01 M in DCM) with Grubbs' 2nd Generation catalyst (5 mol%) at reflux for 12 hours. Validation: Disappearance of terminal alkene signals in

¹H NMR.

- Coupling: React the deprotected azepane amine with a pre-synthesized oxolane aldehyde (reductive amination) using

in DCE.

Biological Assay: Glycosidase Inhibition (Colorimetric)

Objective: Determine the

and IC₅₀ of the hybrid against

-glucosidase.

- Reagents:
 - Enzyme:
 - Glucosidase (from Almonds or recombinant human GCase).
 - Substrate:
 - Nitrophenyl-
 - D-glucopyranoside (NPG).
 - Buffer: 50 mM Phosphate-Citrate, pH 5.2 (lysosomal mimic).

- Procedure:
 - Incubate enzyme (0.1 U/mL) with varying concentrations of the Azepane-Oxolane Hybrid (0.01 nM to 100 M) for 10 minutes at 37°C.
 - Add substrate (NPG, 2 mM) and incubate for 20 minutes.
 - Stop reaction with 1 M (High pH shifts NP to yellow phenolate).
 - Measure Absorbance at 405 nm.
- Data Analysis:
 - Plot % Inhibition vs. Log[Concentration].
 - Fit to the Hill equation to derive IC50.
 - Self-Validation: Run a parallel control with Miglitol; if IC50 deviates >15% from historical mean (0.52 M), discard run.

References

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- Structure-Activity Relationships of Seven-Membered Iminosugars. Source: European Journal of Medicinal Chemistry, 2014. Context: Comprehensive review of the azepane scaffold's flexibility and binding modes.

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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